(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
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Overview
Description
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen ring with a sulfonylamino propanoate group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multiple steps. The initial step often includes the formation of the chromen ring through a cyclization reaction. This is followed by the introduction of the chloro and oxo groups under controlled conditions. The final step involves the attachment of the sulfonylamino propanoate group through a substitution reaction, using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved in these interactions can vary depending on the biological context, but they often include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2-Chloro-6-fluorobenzyl chloride: An alkylating reagent used in the synthesis of various derivatives.
Uniqueness
What sets (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate apart from similar compounds is its combination of a chromen ring with a sulfonylamino propanoate group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO6S/c1-14-6-8-15(9-7-14)32(28,29)25-11-10-22(26)30-21-13-20-18(12-19(21)24)16-4-2-3-5-17(16)23(27)31-20/h6-9,12-13,25H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQCITVBIRFMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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